3-(Methylthio)-1-hexanol

描述

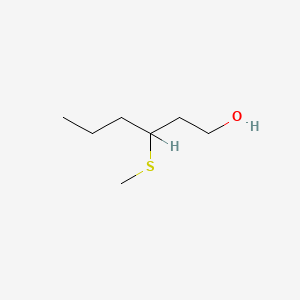

Structure

3D Structure

属性

IUPAC Name |

3-methylsulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASXSHMJYRPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866215 | |

| Record name | 3-(Methylsulfanyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sulfurous onion, garlic green vegetable odour | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.964-0.974 (20°) | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/525/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51755-66-9, 90180-89-5 | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51755-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051755669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylsulfanyl)hexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)hexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFU4A74TQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | R-3-(Methylthio)-1-hexanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)-1-hexanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(Methylthio)-1-hexanol (CAS No. 51755-66-9). A colorless to pale yellow liquid, this sulfur-containing organic compound is a significant component in the flavor and fragrance industry, valued for its unique sensory characteristics. This document details its physicochemical properties, structural information, proposed synthesis, and analytical methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for its synthesis and analysis are provided, alongside visual diagrams generated using Graphviz to illustrate key processes. This guide is intended to be a valuable resource for researchers and professionals in chemistry, food science, and drug development who are interested in the characteristics and applications of this versatile molecule.

Chemical Structure and Identification

This compound is a chiral alcohol containing a methylthio group at the third carbon position. Its structure imparts a unique combination of polarity from the hydroxyl group and the characteristic properties of a thioether.

| Identifier | Value | Reference |

| IUPAC Name | 3-(Methylthio)hexan-1-ol | [1] |

| Synonyms | 3-Methylsulfanylhexan-1-ol, 3-(Methylmercapto)-1-hexanol | [1] |

| CAS Number | 51755-66-9 | [1][2] |

| Molecular Formula | C₇H₁₆OS | [1][3] |

| SMILES | CCCC(CCO)SC | [1] |

| InChI | InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3 | [1] |

| InChIKey | JSASXSHMJYRPCM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Weight | 148.27 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Sulfurous, green, vegetable, with onion and garlic notes | [2] |

| Boiling Point | 61-62 °C at 10 mmHg | [4] |

| Density | 0.966 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.4759 | [4] |

| Solubility | Insoluble in water; soluble in alcohols. | [2] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [4] |

Experimental Protocols

Proposed Synthesis: Michael Addition of Methanethiol (B179389) to 1-Hexen-3-ol

Reaction Scheme:

References

- 1. This compound | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]

- 3. innospk.com [innospk.com]

- 4. 3-(甲硫基)-1-己醇 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]

The Enigmatic Essence: A Technical Guide to 3-(Methylthio)-1-hexanol in Passion Fruit

For Immediate Release

[City, State] – [Date] – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive look into the natural occurrence of 3-(Methylthio)-1-hexanol in passion fruit (Passiflora edulis). This document provides a detailed analysis of the compound's contribution to the fruit's characteristic aroma, methodologies for its detection, and a plausible biosynthetic pathway.

Introduction: The Sulfurous Heart of a Tropical Aroma

Passion fruit's unique and highly sought-after aroma is a complex tapestry woven from a diverse array of volatile organic compounds. Among these, sulfur-containing molecules play a pivotal role in imparting the exotic and tropical notes that define this fruit. This compound, a trace volatile sulfur compound (VSC), is a key contributor to this signature scent, providing a distinct sulfury and fruity character.[1] This guide delves into the scientific understanding of this crucial flavor component, offering a technical resource for its study and application.

Quantitative Analysis of Volatile Sulfur Compounds in Passion Fruit

While this compound is a recognized component of passion fruit aroma, precise quantitative data for this specific compound in various passion fruit cultivars remains limited in publicly available literature. However, analysis of related volatile sulfur compounds provides a valuable comparative framework for understanding its potential concentration range. The table below summarizes the concentrations of key sulfur compounds identified in passion fruit and related products.

| Compound | Matrix | Concentration Range | Reference |

| 3-Mercaptohexan-1-ol (3MH) | Passion Fruit Juice | Not specified | [2][3] |

| 3-Mercaptohexyl Acetate (3MHA) | Passion Fruit Juice | Not specified | [2][3] |

| Dimethyl Sulfide | Fruit Brandy | 0.2 - 27.2 µg/L | [4] |

| Diethyl Sulfide | Fruit Brandy | 0.1 - 0.3 µg/L | [4] |

| Methanethiol | Fruit Brandy | Not specified | [4] |

Note: The data for fruit brandy is included to provide a general indication of the concentration levels at which volatile sulfur compounds can be found in fruit-derived fermented beverages. The concentration of this compound in fresh passion fruit is expected to be in a similar trace range (µg/L to ng/L).

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in passion fruit necessitates sensitive analytical techniques due to its low concentration and volatile nature. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for this purpose.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol is a composite of established methods for the analysis of volatile sulfur compounds in fruits and beverages.[4][5][6][7]

1. Sample Preparation:

-

Homogenize fresh passion fruit pulp.

-

Weigh 5-10 g of the homogenized pulp into a 20 mL headspace vial.

-

To enhance the release of volatiles, add a salt, such as sodium chloride (NaCl), to the sample to increase the ionic strength (e.g., 1-2 g).

-

Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-furanthiol) for quantification.

-

Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds, including sulfur compounds.[4][5]

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., 250 °C) for thermal desorption of the analytes.

-

Gas Chromatograph (GC):

-

Column: A capillary column with a polar stationary phase (e.g., DB-WAX or HP-INNOWax) is suitable for separating sulfur compounds.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-240 °C) to elute all compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of this compound and other specific sulfur compounds to enhance sensitivity and selectivity.

-

Identification: Compound identification is based on comparison of the mass spectra with a reference library (e.g., NIST) and by matching the retention time with that of an authentic standard.

-

Biosynthesis of this compound in Passion Fruit

The precise biosynthetic pathway of this compound in passion fruit has not been fully elucidated. However, it is widely accepted that many volatile sulfur compounds in plants, including thiols, are derived from non-volatile precursors, primarily S-cysteine conjugates.[2][3][8] The following proposed pathway is based on analogous pathways for related compounds like 3-mercaptohexanol (3MH).[9][10]

The formation of this compound likely begins with the lipoxygenase (LOX) pathway, which acts on polyunsaturated fatty acids like linolenic acid to produce (Z)-3-hexenal. This aldehyde can then undergo reduction to form (Z)-3-hexen-1-ol.

A key step is the addition of a sulfur-containing nucleophile. It is hypothesized that S-methyl-L-cysteine, an amino acid found in plants, can react with an activated form of the C6 alcohol or a related intermediate. This reaction would be catalyzed by a specific plant enzyme, likely a β-lyase or a similar transferase. The final step would involve the release of the volatile this compound from its non-volatile precursor.

Caption: Proposed biosynthetic pathway of this compound in passion fruit.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for the analysis of this compound in passion fruit.

Caption: Experimental workflow for the analysis of this compound.

Conclusion

This compound is a vital, yet under-quantified, component of the passion fruit aroma complex. The methodologies outlined in this guide provide a robust framework for its accurate analysis, which is essential for quality control in the food and beverage industry and for further research into the biosynthesis of flavor compounds. Future studies should focus on obtaining precise quantitative data for this compound in different passion fruit varieties and at various stages of ripeness to fully understand its contribution to the fruit's sensory profile.

References

- 1. Passiflora edulis: An Insight Into Current Researches on Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Vine nitrogen status and volatile thiols and their precursors from plot to transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 3-(Methylthio)-1-hexanol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-1-hexanol is a volatile sulfur-containing organic compound that contributes to the characteristic aroma of various fruits and beverages, most notably passion fruit (Passiflora edulis) and certain wines.[1][2] Its unique scent profile, often described as green, sulfury, and fruity, makes it a significant molecule in the flavor and fragrance industry. Understanding the biosynthetic pathway of this compound in plants is crucial for applications in crop improvement, flavor engineering, and potentially for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants, detailing the metabolic pathways, key enzymes, and available quantitative data. It also includes detailed experimental protocols and visual diagrams to facilitate further research in this area.

Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a multi-step process that involves the convergence of two major metabolic pathways: the lipoxygenase (LOX) pathway for the formation of the C6 backbone and the sulfur assimilation pathway for the provision of the methylthio group. While a complete, linear pathway has not been elucidated in a single plant species, substantial evidence from studies on related volatile sulfur compounds allows for the construction of a highly probable biosynthetic route.

The proposed pathway can be divided into three main stages:

-

Formation of the C6 Aldehyde Backbone: This stage begins with the oxidative degradation of polyunsaturated fatty acids, primarily linoleic and linolenic acids, which are abundant in plant cell membranes.

-

Formation of the Thiol Precursor, 3-Mercaptohexan-1-ol (3MH): A C6 aldehyde generated in the first stage undergoes conjugation with glutathione (B108866), followed by enzymatic processing to yield the key intermediate, 3-mercaptohexan-1-ol.

-

S-Methylation to this compound: The final step involves the methylation of the thiol group of 3MH to form the end product.

Stage 1: Formation of the C6 Aldehyde Backbone via the Lipoxygenase (LOX) Pathway

The C6 backbone of this compound originates from the enzymatic breakdown of C18 polyunsaturated fatty acids. This process, known as the lipoxygenase (LOX) pathway, is typically initiated in response to tissue damage or stress.

-

Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic acid or linolenic acid to form 13-hydroperoxides.

-

Hydroperoxide Lyase (HPL): The 13-hydroperoxides are then cleaved by HPL to produce C6 volatile aldehydes, predominantly hexanal (B45976) and (E)-2-hexenal.

-

Alcohol Dehydrogenase (ADH): These aldehydes can be subsequently reduced to their corresponding alcohols, hexanol and (E)-2-hexenol, by alcohol dehydrogenases.

Stage 2: Formation of 3-Mercaptohexan-1-ol (3MH)

The key intermediate, 3-mercaptohexan-1-ol (3MH), is formed through a series of reactions starting with the conjugation of a C6 aldehyde to the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).

-

Glutathione S-Transferase (GST): It is proposed that a GST catalyzes the Michael addition of glutathione (GSH) to the α,β-unsaturated aldehyde, (E)-2-hexenal, forming the glutathionylated conjugate, S-3-(1-oxohexyl)glutathione.

-

Reduction: The aldehyde group of the conjugate is then likely reduced to a hydroxyl group by a reductase, yielding S-3-(1-hydroxyhexyl)glutathione (GSH-3H).

-

Peptidase Activity: The glutathionylated precursor is subsequently broken down by peptidases. A γ-glutamyltranspeptidase removes the glutamate (B1630785) residue, and a dipeptidase cleaves the glycine (B1666218) residue, releasing the cysteinylated precursor, S-3-(1-hydroxyhexyl)cysteine (Cys-3H).

-

β-Lyase Activity: Finally, a carbon-sulfur β-lyase, such as a cystathionine (B15957) β-lyase, is thought to cleave the C-S bond, releasing 3-mercaptohexan-1-ol (3MH).

Stage 3: S-Methylation to this compound

The final step in the biosynthesis is the methylation of the thiol group of 3MH.

-

S-Adenosyl-L-methionine (SAM): The universal methyl group donor, SAM, provides the methyl group for this reaction. SAM itself is regenerated from methionine through the methionine cycle.

-

Thiol S-Methyltransferase (TMT): A thiol S-methyltransferase catalyzes the transfer of the methyl group from SAM to the sulfur atom of 3MH, forming this compound and S-adenosyl-L-homocysteine (SAH). Research has shown that some plant O-methyltransferases possess promiscuous S-methyltransferase activity and can utilize 3-mercaptohexan-1-ol as a substrate.[3]

Quantitative Data

Quantitative data on the biosynthesis of this compound is sparse. Most studies have focused on the precursors of the related compound, 3-mercaptohexan-1-ol, in grapes. The following tables summarize the available data.

| Plant Material | Compound | Concentration Range | Reference |

| Passion Fruit (Passiflora edulis) | This compound | Present (qualitative) | [1][2] |

| Sauvignon Blanc Grape Juice | This compound | Not typically reported | |

| Sauvignon Blanc Grape Juice | Cys-3MH (precursor to 3MH) | 1.5 - 30 µg/L | |

| Sauvignon Blanc Grape Juice | GSH-3H (precursor to 3MH) | 5 - 100 µg/L |

Table 1: Occurrence and Concentration of this compound and its Precursors in Plants.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | Plant Source | Reference |

| Thiol S-Methyltransferase (putative) | 3-Mercaptohexan-1-ol | Not determined | Not determined | Catharanthus roseus | [3] |

| Thiol S-Methyltransferase (isoforms) | Various thiols | 11 - 746 | Not reported | Brassica oleracea | [4] |

Table 2: Kinetic Properties of Relevant Plant Thiol S-Methyltransferases.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of this compound and its Precursors by GC-MS

This protocol is a representative method for the analysis of volatile and semi-volatile sulfur compounds in a plant matrix.

1. Sample Preparation and Extraction:

-

Flash-freeze plant tissue (e.g., fruit pulp, leaves) in liquid nitrogen and grind to a fine powder.

-

To 1 g of powdered tissue, add 5 mL of a chilled extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM EDTA and 1% (w/v) polyvinylpolypyrrolidone (PVPP)).

-

Add an internal standard (e.g., deuterated this compound) for accurate quantification.

-

Homogenize the mixture on ice for 2 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elute the compounds of interest with 5 mL of dichloromethane.

-

Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5975C or similar, operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 35-350.

-

Identification: Compare mass spectra and retention times with those of authentic standards.

-

Quantification: Use a calibration curve generated with the internal standard.

Protocol 2: Thiol S-Methyltransferase Enzyme Assay

This protocol describes a general method to assay for the activity of thiol S-methyltransferases.

1. Enzyme Extraction:

-

Homogenize 1 g of plant tissue in 3 mL of chilled extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (v/v) glycerol).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract. For purification, proceed with ammonium (B1175870) sulfate (B86663) precipitation and chromatography.

2. Assay Mixture (total volume of 100 µL):

-

50 mM Tris-HCl buffer, pH 7.5

-

100 µM 3-mercaptohexan-1-ol (substrate)

-

200 µM S-adenosyl-L-methionine (methyl donor)

-

50 µL of enzyme extract

3. Reaction and Termination:

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding 20 µL of 2 M HCl.

-

Add an internal standard.

4. Product Extraction and Analysis:

-

Extract the product, this compound, with 200 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Analyze the organic phase by GC-MS as described in Protocol 1.

-

Enzyme activity is calculated based on the amount of product formed per unit time per milligram of protein.

Regulation of Biosynthesis

The biosynthesis of this compound is likely regulated at multiple levels, from gene expression to substrate availability.

-

Gene Expression: The expression of genes encoding the biosynthetic enzymes, such as LOX, HPL, GSTs, and thiol S-methyltransferases, is often induced by biotic and abiotic stresses, including wounding, pathogen attack, and UV radiation. This suggests a role for plant hormones like jasmonic acid and salicylic (B10762653) acid in regulating the pathway.

-

Substrate Availability: The availability of precursors, namely fatty acids and sulfur-containing amino acids, is a key determinant of the final product yield. The metabolic state of the plant and nutrient availability will therefore influence the production of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process that integrates lipid metabolism and sulfur assimilation. While the proposed pathway provides a solid framework for understanding its formation, further research is needed to definitively identify and characterize all the enzymes involved, particularly the specific thiol S-methyltransferase responsible for the final step. Future studies should focus on:

-

The isolation and characterization of the thiol S-methyltransferase from plants known to produce this compound.

-

The elucidation of the complete pathway in a single plant species using isotopic labeling studies.

-

The investigation of the regulatory networks that control the expression of the biosynthetic genes.

A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this valuable flavor compound.

References

- 1. This compound | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylation of sulfhydryl groups: a new function for a family of small molecule plant O-methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and properties of multiple isoforms of a novel thiol methyltransferase involved in the production of volatile sulfur compounds from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Methylthio)-1-hexanol: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-(Methylthio)-1-hexanol (CAS No. 51755-66-9).[1][2] It is a valuable resource for professionals in research, development, and quality control who work with this compound. This document details the compound's properties, including spectroscopic data and a representative synthetic protocol. All quantitative data are presented in clear, tabular formats for ease of reference. Additionally, a generalized experimental workflow for its synthesis and characterization is provided, along with a corresponding diagram.

Introduction

This compound is a sulfur-containing organic compound known for its distinct organoleptic properties.[3][4] It is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[1][5] A thorough understanding of its physicochemical properties is essential for its effective application, quality control, and for exploring potential new uses in various scientific and industrial fields.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆OS | [1][6] |

| Molecular Weight | 148.27 g/mol | [2][3][7] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Odor | Sulfurous, metallic, green, leafy, vegetable | [2][3][4][8] |

| Boiling Point | 61-62 °C at 10 mmHg | [2][3] |

| Density | 0.966 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.4759 | [2][3] |

| Solubility | Insoluble in water; soluble in alcohol | [8] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |

Spectroscopic and Chromatographic Data

| Data Type | Details | Reference |

| ¹H NMR | Data available from commercial suppliers. | [9] |

| ¹³C NMR | Data available from commercial suppliers. | [9] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available from commercial suppliers. | [9] |

| Mass Spectrometry (MS) | GC-MS data available, with major fragments observed. | [9] |

| Kovats Retention Index | Semi-standard non-polar: 1203, 1206; Standard polar: 1843, 1878 | [1][9] |

Experimental Protocols

Representative Synthesis Protocol: Michael Addition

Objective: To synthesize this compound by the base-catalyzed Michael addition of methyl mercaptan to 1-hexen-3-ol (B1581649).

Materials:

-

1-Hexen-3-ol

-

Methyl mercaptan (Methanethiol)[10]

-

A basic catalyst (e.g., triethylamine (B128534) or a phosphine (B1218219) catalyst)[11][12]

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

-

In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer and a dropping funnel is charged with 1-hexen-3-ol and the anhydrous solvent.

-

The solution is cooled in an ice bath.

-

A catalytic amount of the base is added to the stirred solution.

-

Methyl mercaptan is added dropwise to the reaction mixture via the dropping funnel over a period of time, maintaining the low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is carefully quenched by the addition of the quenching solution.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over the drying agent, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization Methodologies

-

¹H NMR Spectroscopy: A sample of the purified compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8][13][14] The spectrum is recorded on an NMR spectrometer, and the chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the proton environment in the molecule.

-

¹³C NMR Spectroscopy: A more concentrated sample (typically 50-100 mg) is used.[8][13] The proton-decoupled spectrum provides a single peak for each unique carbon atom, and the chemical shifts are indicative of their chemical environment.[15]

A drop of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film.[16] Alternatively, for Attenuated Total Reflectance (ATR)-IR, a drop of the sample is placed directly on the ATR crystal.[7][9][17] The IR spectrum is then recorded, and the absorption bands are analyzed to identify the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-H stretches of the alkyl groups.

The volatile compound is injected into a gas chromatograph, where it is separated from any impurities.[18][19] The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which can be used for identification by comparison to a spectral library.[20]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 97 , FG 51755-66-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. femaflavor.org [femaflavor.org]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. lookchem.com [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cif.iastate.edu [cif.iastate.edu]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 15. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 16. youtube.com [youtube.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. dem.ri.gov [dem.ri.gov]

- 19. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Methylthio)-1-hexanol (CAS: 51755-66-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)-1-hexanol, identified by the CAS number 51755-66-9, is a sulfur-containing organic compound.[1][2][3] It is also known by synonyms such as 3-methylsulfanylhexan-1-ol and Passiflora hexanol.[4] This molecule is a colorless to pale yellow liquid recognized for its potent and complex aroma profile, which includes green, sulfurous, and vegetable notes.[2] Naturally occurring in passion fruit and jackfruit, it is primarily utilized as a flavoring agent and fragrance ingredient in various consumer products.[2] This guide provides a comprehensive overview of its chemical and physical properties, applications, and a detailed examination of its safety assessment, including the methodologies of key toxicological studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 51755-66-9 | [1][2][3] |

| Molecular Formula | C₇H₁₆OS | [1][3] |

| Molecular Weight | 148.27 g/mol | [1][4] |

| Appearance | Clear, colorless to slightly yellow liquid | [2] |

| Odor Profile | Green, vegetable, sulfurous, onion, garlic, metallic, pungent, spicy, leafy, earthy | [2][4][5] |

| Boiling Point | 61-62 °C at 10 mmHg | [4] |

| Density | 0.966 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.4759 | [4] |

| Solubility | Insoluble in water | [1] |

| FEMA Number | 3438 | [4][6] |

| EC Number | 257-380-8 | [4] |

Applications in Industry

The primary application of this compound is within the flavor and fragrance industry.[4] Its distinctive aroma profile makes it a valuable component in the formulation of a wide range of scents and tastes, particularly for creating savory, tropical, and green notes.[5] It is used in consumer products at concentrations typically ranging from 0.02 to 6 parts per million.[5]

Safety and Toxicological Assessment

An extensive safety evaluation of this compound has been conducted, primarily focusing on its use as a fragrance ingredient. The assessment concludes that this material is safe for its intended use under the current declared levels.[7] The key findings from the toxicological assessment are summarized below.

Genotoxicity

-

BlueScreen™ HC Assay: The compound was directly tested in the BlueScreen™ HC assay and was found to be negative for both cytotoxicity and genotoxicity, with and without metabolic activation.[7]

-

Mutagenicity (Read-Across): Due to the absence of direct mutagenicity data, a read-across approach was employed using 2-(ethylthio)ethanol (B52129) (CAS # 110-77-0). This analogue was evaluated in a bacterial reverse mutation assay (Ames test) and showed no mutagenic activity.[7]

-

Clastogenicity (Read-Across): Similarly, the potential for causing chromosomal damage was assessed by reading across to 3-(methylthio)propanol (CAS # 505-10-2). This compound was found to be non-clastogenic in an in vitro micronucleus test.[7]

Other Toxicological Endpoints

-

Repeated Dose Toxicity: There are no specific repeated dose toxicity studies available for this compound. However, the total systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material.[7]

-

Reproductive Toxicity: No reproductive toxicity data is available for this compound or suitable read-across analogues. The systemic exposure is below the TTC for this endpoint as well.[7]

-

Skin Sensitization: The chemical structure suggests a low potential for direct skin protein reactivity, though its metabolites might be reactive. At current use levels, it does not present a safety concern for skin sensitization.[7]

-

Phototoxicity/Photoallergenicity: UV/Vis absorption spectra show no significant absorbance in the 290-700 nm range, indicating that this compound is not expected to be phototoxic or photoallergenic.[7]

Experimental Protocols

Detailed experimental protocols for the specific batches of this compound tested are proprietary and not publicly available. However, this section provides a detailed overview of the standard methodologies for the key assays mentioned in the safety assessment.

BlueScreen™ HC Assay

The BlueScreen™ HC is a high-throughput in vitro genotoxicity assay that utilizes a human-derived p53-competent TK6 cell line.[8][9][10]

-

Principle: The assay measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress. The cells are engineered with a reporter system where the GADD45a promoter drives the expression of Gaussia luciferase (GLuc).[9][11] Exposure to a genotoxic agent leads to an increase in GLuc expression, which is quantified by measuring the luminescence produced upon the addition of its substrate, coelenterazine (B1669285).[8][11]

-

General Procedure:

-

The TK6 reporter cell line is cultured in a suitable medium.

-

Cells are exposed to various concentrations of the test substance (e.g., this compound) in microplates, both with and without an exogenous metabolic activation system (S9 fraction).[8]

-

Appropriate positive and negative controls are included.

-

Following an incubation period, cell density is measured to assess cytotoxicity.[8]

-

The substrate coelenterazine is added, and the resulting luminescence is measured using a luminometer.[8]

-

An increase in luminescence relative to the vehicle control, after correcting for cytotoxicity, indicates a positive genotoxic response.[8]

-

Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

This assay is used to assess the mutagenic potential of a substance.[12][13][14]

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine and tryptophan, respectively) due to mutations in the genes responsible for its synthesis.[12][13] The assay detects mutations that revert the original mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow on a minimal medium lacking it.[12][15]

-

General Procedure:

-

The test substance is prepared at several concentrations.

-

The bacterial tester strains are exposed to the test substance in the presence and absence of an S9 metabolic activation system.[13][16]

-

Two primary methods are used: the plate incorporation method, where the test substance, bacteria, and molten top agar (B569324) are poured onto minimal agar plates, and the pre-incubation method, where the test substance and bacteria are incubated together before plating.[13][16]

-

The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates.[16] A significant, dose-dependent increase in revertant colonies indicates mutagenicity.

-

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

This test is designed to detect chromosomal damage.[17][18][19]

-

Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[18][20] These micronuclei can be formed from chromosome fragments (clastogenicity) or whole chromosomes that lag during cell division (aneugenicity).[18]

-

General Procedure:

-

A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO cells) is cultured.[17]

-

The cells are treated with various concentrations of the test substance, with and without S9 metabolic activation.[17]

-

Treatment is followed by an expression period to allow for cell division and micronucleus formation.

-

Often, cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division, ensuring that only divided cells are scored.[18]

-

Cells are harvested, fixed, and stained.

-

The frequency of micronucleated cells is determined by microscopic analysis.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has the potential to cause chromosomal damage.

-

Visualizations

The following diagram illustrates the logical workflow for the safety assessment of a fragrance ingredient like this compound, based on the available information.

As there is no publicly available information on the involvement of this compound in specific biological signaling pathways, a corresponding diagram cannot be provided. The focus of existing research is on its application as a fragrance and flavor ingredient and its safety in this context.

References

- 1. This compound | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51755-66-9 [chemicalbook.com]

- 3. 3-(methylthio) hexanol [webbook.nist.gov]

- 4. 3-(甲硫基)-1-己醇 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]

- 6. femaflavor.org [femaflavor.org]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BlueScreen™ HC Assay | Predictive Genotoxicity Testing [gentronix.co.uk]

- 11. rifm.org [rifm.org]

- 12. nib.si [nib.si]

- 13. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 14. The bacterial reverse mutation test | RE-Place [re-place.be]

- 15. biosafe.fi [biosafe.fi]

- 16. oecd.org [oecd.org]

- 17. criver.com [criver.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

The Sensory Landscape of 3-(Methylthio)-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the odor and sensory characteristics of 3-(Methylthio)-1-hexanol (CAS No. 51755-66-9), a significant sulfur-containing flavor and fragrance compound. This document outlines its distinct aroma and taste profile, summarizes key quantitative data, and details the experimental protocols used for its sensory evaluation.

Odor and Flavor Profile

This compound is characterized by a complex and potent aroma profile, predominantly described as green, sulfurous, and vegetative . Its sensory attributes can vary with concentration, revealing different facets of its character. At a concentration of 0.1% in propylene (B89431) glycol, it is noted for a "sulfurous metallic green leafy vegetable" aroma. When increased to 1.0%, the profile becomes more pungent and complex, described as "sulfurous, metallic and pungent with a slight spicy, green leafy, wasabi-like and vegetative note with an earthy nuance".

The taste of this compound is similarly nuanced. In a concentration range of 0.25 to 10.00 ppm, it is perceived as "metallic, sulfureous, with a green vegetative and slight spicy nuance". The Flavor and Extract Manufacturers Association (FEMA) further characterizes its flavor profile with notes of "Black Currant, Fruit, and Melon". This combination of sulfurous and fruity notes makes it a versatile ingredient in the flavor and fragrance industry.

Quantitative Sensory Data

While a specific, publicly available odor or taste threshold value for this compound in a defined medium such as water is not readily found in the literature, its high impact is evident from its typical use levels in consumer products. The following table summarizes the available quantitative and qualitative sensory data.

| Parameter | Value/Descriptor | Medium/Concentration | Source |

| Odor Profile | green, vegetable, sulfurous, leafy, metallic | Not Specified | [1][2] |

| green, earthy, vegetable, pungent, spicy, sulfurous | Not Specified | [1] | |

| sulfurous metallic green leafy vegetable | 0.10% in propylene glycol | - | |

| Sulfurous, metallic and pungent with a slight spicy, green leafy, wasabi-like and vegetative note with an earthy nuance | 1.00% | - | |

| Taste Profile | green fruity | Not Specified | [1] |

| Metallic, sulfureous, with a green vegetative and slight spicy nuance | 0.25 - 10.00 ppm | - | |

| FEMA Flavor Profile | Black Currant, Fruit, Melon | Not Specified | [3] |

| Typical Use Level | 0.02 - 6 ppm | Finished Consumer Product | [1] |

Note: The absence of a standardized odor/taste threshold value in a specified medium is a notable gap in the publicly available data for this compound.

Experimental Protocols for Sensory Evaluation

The sensory characteristics of aroma compounds like this compound are determined through a combination of instrumental analysis and human sensory evaluation. The following are detailed methodologies representative of those used in the flavor and fragrance industry.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for identifying odor-active compounds in a sample.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) or propylene glycol).

-

Injection: A small volume of the prepared sample is injected into a gas chromatograph (GC).

-

Separation: The compound travels through a capillary column (e.g., a non-polar DB-5 or a polar WAX column) where it is separated from other volatile compounds based on its boiling point and chemical properties.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a Mass Spectrometer or a Flame Ionization Detector) for chemical identification and quantification.

-

Olfactory Detection: The other stream is directed to a sniffing port where a trained sensory panelist inhales the effluent and describes the perceived odor and its intensity.

-

Data Recording: The panelist's descriptions are recorded and time-aligned with the peaks from the chemical detector to identify the compound responsible for a specific aroma.

References

An In-depth Technical Guide to 3-(Methylthio)-1-hexanol: Discovery, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylthio)-1-hexanol, a sulfur-containing organic compound significant in the flavor and fragrance industry. While not a primary focus in drug development, its unique sensory properties and natural occurrence have prompted scientific investigation into its discovery, chemical characteristics, and biosynthesis. This document details the history of its identification, its physicochemical and spectroscopic properties, and outlines both its natural formation and common synthetic pathways. Detailed experimental protocols for its analysis are also provided, alongside visualizations of key chemical and biological pathways to facilitate a deeper understanding for a scientific audience.

Introduction and Historical Perspective

This compound (CAS No. 51755-66-9) is a volatile organic compound recognized for its potent and complex aroma profile, which is often described as sulfurous, green, and reminiscent of tropical fruits.[1] Its primary application lies within the flavor and fragrance industry, where it is utilized as an additive to impart these characteristic notes to a variety of consumer products.[2] The discovery of this compound is rooted in the analytical exploration of tropical fruit aromas, specifically that of the yellow passion fruit (Passiflora edulis f. flavicarpa).

First Identification in Nature

The first documented identification of this compound as a natural product was reported in a 1991 study on the volatile constituents of yellow passion fruit.[3] In this seminal work, researchers conducted comprehensive gas chromatography-mass spectrometry (GC-MS) analysis of passion fruit essence and identified a range of novel sulfur-containing compounds, including this compound. This discovery was significant as it highlighted the contribution of sulfurous compounds to the characteristic aroma of passion fruit.[3] The compound is also known by the synonym Passiflora hexanol, reflecting its initial discovery in this fruit.[4]

Regulatory and Commercial History

Following its discovery, this compound was evaluated for its safety and efficacy as a flavoring agent. It has been assigned FEMA (Flavor and Extract Manufacturers Association) number 3438 and JECFA (Joint FAO/WHO Expert Committee on Food Additives) number 463, indicating its approval for use in food products.[5][6] Commercially, it is produced synthetically to meet the demands of the flavor and fragrance industry, with numerous chemical suppliers offering various grades of the compound.[7]

Physicochemical and Spectroscopic Data

A thorough understanding of the chemical and physical properties of this compound is essential for its application and analysis. This section summarizes key quantitative data in a structured format.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 51755-66-9 | [8] |

| Molecular Formula | C₇H₁₆OS | [8] |

| Molecular Weight | 148.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Odor Profile | Sulfurous, metallic, green, leafy, vegetable | [5] |

Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 61-62 °C at 10 mmHg | [5] |

| Density | 0.966 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.4759 | [5] |

| Solubility | Insoluble in water; soluble in alcohol | [7][9] |

Spectroscopic Data

Gas chromatography-mass spectrometry is the primary technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum is characterized by a specific fragmentation pattern.

| m/z | Relative Intensity (%) | Putative Fragment |

| 148 | < 5 | [M]⁺ (Molecular Ion) |

| 101 | 20 | [M - SCH₃]⁺ |

| 87 | 30 | [CH(SCH₃)CH₂CH₂OH]⁺ |

| 75 | 65 | [CH₂CH(SCH₃)]⁺ |

| 61 | 73 | [CH₃SCH₂]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Note: Relative intensities are approximate and can vary slightly between instruments.

¹H NMR (CDCl₃):

-

~3.7 ppm (t): -CH₂OH

-

~2.8 ppm (m): -CH(S)-

-

~2.1 ppm (s): -SCH₃

-

~1.8 ppm (m): -CH₂CH₂OH

-

~1.4-1.6 ppm (m): -CH₂CH₂CH₃

-

~0.9 ppm (t): -CH₂CH₃

¹³C NMR (CDCl₃):

-

~60-62 ppm: -CH₂OH

-

~45-48 ppm: -CH(S)-

-

~35-40 ppm: Alkyl chain carbons

-

~12-15 ppm: -SCH₃

-

~14 ppm: -CH₂CH₃

Biogenesis and Natural Formation

The natural occurrence of this compound in passion fruit suggests a biosynthetic pathway within the plant. While the exact enzymatic steps have not been fully elucidated for this specific compound, the biogenesis is believed to be analogous to that of other volatile sulfur compounds in fruits and plants.

The likely precursor to this compound is its corresponding thiol, 3-mercaptohexan-1-ol. This thiol is a known potent aroma compound in its own right, contributing to the tropical fruit notes of passion fruit and Sauvignon blanc wines. The proposed biosynthetic pathway involves two key stages:

-

Formation of 3-mercaptohexan-1-ol: This thiol is believed to be formed from non-volatile precursors present in the fruit, such as cysteine or glutathione (B108866) conjugates. These conjugates are formed through the reaction of (E)-2-hexenal, a common plant volatile, with cysteine or glutathione. During fruit ripening or fermentation, enzymes such as β-lyases can cleave these conjugates to release the free thiol.

-

S-methylation of 3-mercaptohexan-1-ol: The final step is the methylation of the sulfhydryl group of 3-mercaptohexan-1-ol to form the methylthioether. This reaction is likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent S-methyltransferase (SMT) enzyme.[10] SAM is a universal methyl group donor in biological systems. Plant SMTs are known to be involved in the formation of various volatile sulfur compounds.[10]

References

- 1. Maillard reaction products derived from thiol compounds as inhibitors of enzymatic browning of fruits and vegetables: the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infowine.com [infowine.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. This compound = 97 , FG 51755-66-9 [sigmaaldrich.com]

- 5. femaflavor.org [femaflavor.org]

- 6. 3-(methyl thio) hexanol, 51755-66-9 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. This compound | C7H16OS | CID 65413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-adenosyl-methionine-dependent methyltransferases: highly versatile enzymes in biocatalysis, biosynthesis and other biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Methylthio)-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Methylthio)-1-hexanol (CAS No. 51755-66-9). The information presented herein is intended to support research and development activities by providing detailed spectroscopic and procedural information for the characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is essential for structural elucidation and purity assessment.

Table 1: 1H NMR Spectroscopic Data of this compound

Solvent: Chloroform-d (CDCl3) Frequency: Not specified in available public data.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

Note: While publicly accessible databases indicate the availability of a 1H NMR spectrum for this compound from commercial sources such as Sigma-Aldrich, the specific chemical shifts and coupling constants are not detailed in these public records.[1][2]

Table 2: 13C NMR Spectroscopic Data of this compound

Solvent: Chloroform-d (CDCl3) Frequency: Not specified in available public data.

| Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: The availability of a 13C NMR spectrum for this compound is indicated by commercial suppliers, but the specific chemical shifts are not publicly listed.[1]

Table 3: IR Spectroscopic Data of this compound

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm-1) | Assignment |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

| Data not publicly available | - |

Note: Publicly available information confirms the existence of an ATR-IR spectrum from commercial sources, but a detailed peak list is not provided.[1]

Table 4: Mass Spectrometry Data of this compound

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 55.0 | 99.99 | C4H7+ |

| 41.0 | 84.63 | C3H5+ |

| 61.0 | 73.14 | CH3S=CH2+ |

| 57.0 | 66.15 | C4H9+ |

| 75.0 | 63.94 | C2H5S=CH2+ or C3H7O+ |

Data sourced from PubChem.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl3) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer. For 1H NMR, standard acquisition parameters are used, and for 13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small drop of neat this compound is placed directly onto the diamond or germanium crystal of an ATR accessory fitted into an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm-1. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared. A small volume (typically 1 µL) is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of the analyte from any impurities. The eluent from the GC column is introduced into the ion source of a mass spectrometer, where electron ionization (typically at 70 eV) is used to generate charged fragments. The mass analyzer then separates these fragments based on their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Enantiomeric Forms of 3-(Methylthio)-1-hexanol: A Technical Guide

An In-depth Examination of the Synthesis, Separation, and Characterization of (R)- and (S)-3-(Methylthio)-1-hexanol for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-(Methylthio)-1-hexanol is a sulfur-containing organic compound that plays a significant role in the flavor and fragrance industry. The molecule possesses a chiral center at the C-3 position, and therefore exists as two distinct enantiomeric forms: (R)-3-(Methylthio)-1-hexanol and (S)-3-(Methylthio)-1-hexanol. These enantiomers can exhibit different sensory properties and biological activities, making their separation and individual characterization crucial for various applications, including the development of novel flavor profiles and potential pharmaceutical applications. This technical guide provides a comprehensive overview of the enantiomeric forms of this compound, with a focus on their synthesis, separation, and analytical characterization.

Physicochemical Properties

The racemic mixture of this compound is a colorless to pale yellow liquid with a characteristic sulfurous, green, and vegetable-like odor.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₆OS |

| Molecular Weight | 148.27 g/mol |

| CAS Number (Racemate) | 51755-66-9 |

| Boiling Point | 61-62 °C at 10 mmHg |

| Density | 0.966 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4759 |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure forms of this compound can be achieved through either asymmetric synthesis or the resolution of a racemic mixture. While specific literature on the enantioselective synthesis of this exact compound is limited, analogous methods for chiral sulfur-containing alcohols provide a strong basis for potential synthetic routes.

A highly effective and widely used method for obtaining enantiomerically pure secondary alcohols is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most notably lipases, to preferentially acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Enzymatic Kinetic Resolution using Candida antarctica Lipase (B570770) B

This protocol is based on established methods for the kinetic resolution of secondary alcohols, including structurally similar sulfur-containing compounds.[2][3][4]

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate, acetic anhydride)

-

Anhydrous organic solvent (e.g., hexane, toluene)

-

Buffer solution (for workup, e.g., saturated sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic this compound (1 equivalent) in the chosen anhydrous organic solvent.

-

Acyl Donor Addition: Add the acyl donor (typically 0.5 to 1.0 equivalents, to achieve ~50% conversion).

-

Enzyme Addition: Add the immobilized CALB (typically 10-50% by weight of the substrate).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C). Monitor the progress of the reaction by chiral gas chromatography (GC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Reaction Quench: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Workup: Wash the organic phase with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: Separate the unreacted enantiomer of this compound from the acylated enantiomer by silica gel column chromatography.

dot

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Analytical Characterization of Enantiomers

Chiral Gas Chromatography (GC)

The separation and quantification of the enantiomers of this compound are best achieved using chiral gas chromatography.[2] Cyclodextrin-based chiral stationary phases are highly effective for this purpose.

Typical GC Conditions:

-

Column: A capillary column with a chiral stationary phase, such as a derivatized β- or γ-cyclodextrin.

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector: Standard split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation of the enantiomers.

dot

Caption: Principle of chiral GC separation for enantiomers.

Sensory and Biological Properties

While specific data for the enantiomers of this compound are not extensively published, valuable insights can be drawn from the closely related compound, 3-mercaptohexan-1-ol. The enantiomers of 3-mercaptohexan-1-ol exhibit distinct aroma profiles:

-

(R)-3-mercaptohexan-1-ol: Described as having a grapefruit-like, zesty aroma.[2][5]

-

(S)-3-mercaptohexan-1-ol: Possesses a passion fruit-like aroma.[2][5]

The odor thresholds for these enantiomers are also in the low parts-per-billion range, highlighting their potency as aroma compounds.[2][5] It is highly probable that the enantiomers of this compound also display such sensory differentiation.

The biological activities of chiral thiols are an area of growing interest. While no specific signaling pathways have been elucidated for this compound enantiomers, chiral thiols, in general, are known to play roles in cellular redox processes and can interact with biological systems in a stereospecific manner.[6] Further research is warranted to explore the potential bioactivities of the individual enantiomers of this compound.

Conclusion

The enantiomeric forms of this compound represent an important area of study for the flavor, fragrance, and potentially pharmaceutical industries. The ability to separate and characterize these enantiomers through techniques such as enzymatic kinetic resolution and chiral gas chromatography is essential for understanding their unique properties. The distinct sensory profiles observed in structurally similar compounds strongly suggest that the (R) and (S) forms of this compound will also offer different aromatic characteristics. Further investigation into the specific biological activities of these enantiopure compounds could reveal novel applications beyond their current use as flavoring agents. This guide provides a foundational understanding and practical starting points for researchers and professionals working with these chiral molecules.

References

- 1. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 2. The 3-Mercaptohexanols [leffingwell.com]

- 3. Kinetic resolution of sec-alcohols catalysed by Candida antarctica lipase B displaying Pichia pastoris whole-cell biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological chemistry of naturally occurring thiols of microbial and marine origin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Analysis of 3-(Methylthio)-1-hexanol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of 3-(Methylthio)-1-hexanol, a volatile sulfur compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented here is designed to provide high sensitivity and specificity, making it suitable for a range of applications from flavor and fragrance analysis to metabolic studies. The protocol includes detailed steps for sample preparation, instrument parameters, and data analysis. Quantitative data is summarized in clear, accessible tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a naturally occurring sulfur-containing organic compound found in various fruits and beverages, contributing to their characteristic aroma profiles. Accurate and sensitive quantification of this compound is crucial in the food and beverage industry for quality control and flavor development. In pharmaceutical and metabolic research, the analysis of such volatile compounds can provide insights into biological processes and disease markers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. This application note provides a robust and reliable GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the extraction and pre-concentration of this compound from a liquid matrix (e.g., fruit juice, wine, or biological fluids), Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and solvent-free technique.[1][2][3]

Materials:

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad polarity analytes, including sulfur compounds.[2][3]

-

Heater-shaker or water bath

-

Sodium chloride (NaCl)

-

Ethylenediaminetetraacetic acid (EDTA)

Procedure:

-

Place 10 mL of the liquid sample into a 20 mL headspace vial.

-

For matrices with high ethanol (B145695) content, dilute the sample with deionized water to an ethanol concentration of approximately 2.5% (v/v) to improve extraction efficiency.[2][4]

-

Add 2 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[2][3]

-

Add 0.1 g of EDTA to chelate metal ions that can promote the oxidation of sulfur compounds.[2]

-

Immediately seal the vial with a magnetic screw cap.

-

Place the vial in a heater-shaker or water bath set to 35°C.[2]

-

Equilibrate the sample for 15 minutes with agitation.

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 35°C with continuous agitation.[2]

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound. These are based on established methods for volatile sulfur compounds and may be optimized for specific instrumentation and matrices.[2]

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Capillary Column: A non-polar or medium-polar column is suitable. A DB-1ms (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended.[2]

GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.1 mL/min[2]

-

Oven Temperature Program:

-

Initial temperature: 30°C, hold for 6 minutes

-

Ramp 1: Increase to 130°C at a rate of 10°C/min

-

Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 2 minutes[2]

-

MS Parameters:

-

Ion Source Temperature: 230°C[2]

-

Transfer Line Temperature: 250°C[2]

-

Quadrupole Temperature: 150°C[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 350

-

Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H16OS |